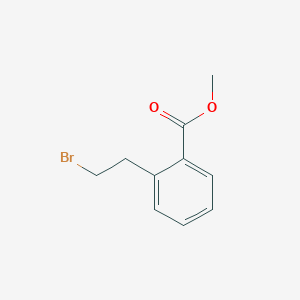Methyl 2-(2-bromoethyl)benzoate
CAS No.: 25109-86-8
Cat. No.: VC3743414
Molecular Formula: C10H11BrO2
Molecular Weight: 243.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25109-86-8 |
|---|---|
| Molecular Formula | C10H11BrO2 |
| Molecular Weight | 243.1 g/mol |
| IUPAC Name | methyl 2-(2-bromoethyl)benzoate |
| Standard InChI | InChI=1S/C10H11BrO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3 |
| Standard InChI Key | ODGOVUCLDAPMKP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1CCBr |
| Canonical SMILES | COC(=O)C1=CC=CC=C1CCBr |
Introduction
Chemical Structure and Properties
Methyl 2-(2-bromoethyl)benzoate features a benzoic acid methyl ester with a 2-bromoethyl substituent at the ortho position of the aromatic ring. This creates a molecule with multiple reactive sites, primarily the brominated carbon which can participate in nucleophilic substitution reactions.
Basic Identification
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | Approximately 243.10 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents (ethanol, ether); limited water solubility |
| CAS Number | Not specifically identified in search results |
Structural Features
The key functional groups include:
-
A methyl ester group (-COOCH₃)
-
A 2-bromoethyl substituent (-CH₂CH₂Br)
-
An aromatic ring with ortho-substitution pattern
This particular arrangement creates unique reactivity patterns that differentiate it from similar compounds like methyl 2-bromomethylbenzoate, which has a shorter bromomethyl side chain rather than the bromoethyl group .
Synthesis Methods
The synthesis of methyl 2-(2-bromoethyl)benzoate involves a multi-step process that has been developed to enable industrial-scale production. The patent literature describes a synthetic pathway that utilizes readily available starting materials.
Patent-Described Synthesis
According to patent documentation, the synthesis of methyl 2-(2-bromoethyl)benzoate (also referred to as 2-(2-bromoethyl)benzoic acid methyl ester) follows a four-step process :
-
Starting with 2-formyl benzoic acid methylester as the raw material
-
Reaction with methyl triphenylphosphine hydroiodide in the presence of a strong base to obtain 2-methyl vinylbenzoate
-
Reaction of 2-methyl vinylbenzoate with borane dimethyl sulfide complex
-
Conversion of the resulting 2-(2-hydroxyethyl)benzoic acid methyl ester to 2-(2-bromoethyl)benzoic acid methyl ester using triphenylphosphine and carbon tetrabromide
Step 1: Formation of 2-vinyl benzoic acid methyl ester
Methyl triphenylphosphine hydroiodide (36.9 grams, 91.5 mmoles) is suspended in tetrahydrofuran (THF) (500 milliliters) at -50°C. n-Butyl lithium (57.2 milliliters, 91.5 mmoles) is added dropwise. After stirring for one hour at room temperature, the mixture is cooled to -70°C, and 2-formyl benzoic acid methylester (10 grams, 61 mmoles) in THF (150 milliliters) is added. The reaction yields 2-vinyl benzoic acid methyl ester (7 grams, yield 70%) .
Step 2: Borane-mediated hydroxyethylation
The 2-vinyl benzoic acid methyl ester reacts with borane dimethyl sulfide complex .
Step 3: Oxidation to hydroxyethyl derivative
Under conditions of sodium hydroxide and hydrogen peroxide, the product from step 2 is converted to 2-(2-hydroxyethyl)benzoic acid methyl ester .
Step 4: Bromination of the hydroxyethyl group
The final conversion to 2-(2-bromoethyl)benzoic acid methyl ester occurs under conditions of triphenylphosphine and carbon tetrabromide .
Applications in Organic Synthesis
Methyl 2-(2-bromoethyl)benzoate serves as a versatile building block in organic synthesis due to its functional group arrangement.
As a Chemical Intermediate
| Reaction Partner | Catalyst | Conditions | Yield | Product |
|---|---|---|---|---|
| 4-Ethoxycarbonyl-2-nitrophenylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | DME/EtOH 2:1, 2M aq. Na₂CO₃, room temperature, 2h | 65% | 4-(2-Methoxycarbonyl-benzyl)-3-nitro-benzoic acid ethyl ester |
Similar coupling reactions may be feasible with methyl 2-(2-bromoethyl)benzoate, potentially with modified conditions to account for the different reactivity profile of the bromoethyl group versus the bromomethyl group .
Comparison with Related Compounds
Understanding the relationship between methyl 2-(2-bromoethyl)benzoate and similar compounds provides insight into its unique reactivity patterns.
Structural Analogs
Several related compounds share structural similarities with methyl 2-(2-bromoethyl)benzoate:
Reactivity Differences
The extended carbon chain in the bromoethyl group of methyl 2-(2-bromoethyl)benzoate likely results in different reactivity compared to the bromomethyl analogs. The additional methylene group provides:
-
Increased distance between the reactive bromine and the aromatic ring
-
Greater conformational flexibility
-
Potentially reduced steric hindrance in certain reactions
-
Different electronic effects on the leaving group properties of the bromine
These factors may influence the compound's utility in various synthetic applications, potentially offering advantages in specific reaction contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume